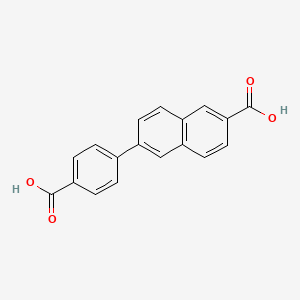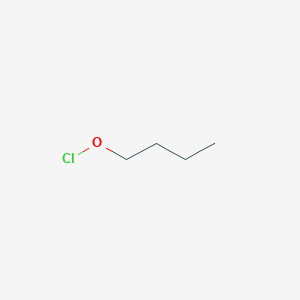
4-(6-(METHOXYCARBONYL)NAPHTHALEN-2-YL)BENZOIC ACID
概要
説明
2-Carboxy-6-(4’-carboxyphenyl)naphthalene is an organic compound with the molecular formula C18H12O4. It is a derivative of naphthalene, featuring carboxyl groups at the 2 and 6 positions, and a carboxyphenyl group at the 4’ position. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs) and other advanced materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxy-6-(4’-carboxyphenyl)naphthalene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids, catalyzed by palladium. The reaction conditions are generally mild and functional group tolerant .
Industrial Production Methods
Industrial production of 2-Carboxy-6-(4’-carboxyphenyl)naphthalene may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized catalysts and reaction conditions to ensure high yield and purity. The compound can be purified through recrystallization or chromatography techniques .
化学反応の分析
Types of Reactions
2-Carboxy-6-(4’-carboxyphenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form corresponding anhydrides or other derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
Oxidation: Anhydrides or carboxylic acid derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
2-Carboxy-6-(4’-carboxyphenyl)naphthalene has diverse applications in scientific research:
作用機序
The mechanism of action of 2-Carboxy-6-(4’-carboxyphenyl)naphthalene involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in MOFs, the compound acts as a ligand, coordinating with metal ions to form porous structures that can trap and store gases .
類似化合物との比較
Similar Compounds
2,6-Naphthalenedicarboxylic acid: Similar structure but lacks the carboxyphenyl group.
4,4’-Biphenyldicarboxylic acid: Contains biphenyl instead of naphthalene.
Terephthalic acid: Contains a benzene ring instead of naphthalene.
Uniqueness
2-Carboxy-6-(4’-carboxyphenyl)naphthalene is unique due to its combination of naphthalene and carboxyphenyl groups, which provide distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of MOFs and other advanced materials .
特性
分子式 |
C18H12O4 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC名 |
6-(4-carboxyphenyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H12O4/c19-17(20)12-3-1-11(2-4-12)13-5-6-15-10-16(18(21)22)8-7-14(15)9-13/h1-10H,(H,19,20)(H,21,22) |
InChIキー |
NGLLFHGZJOPMIW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxylate](/img/structure/B8608739.png)

![10-Ethyl-8-methyl-spiro[4.5]dec-7-en-1-one](/img/structure/B8608751.png)
methyl]benzoyl chloride](/img/structure/B8608760.png)



![[(2Z)-but-2-en-1-yl]trichlorosilane](/img/structure/B8608798.png)

![1'-(4-Methoxyphenyl)sulfonylspiro[indene-1,4'-piperidine]](/img/structure/B8608809.png)


![2-Propenoic acid, 2-methyl-, 2-[4-(chlorocarbonyl)phenoxy]ethyl ester](/img/structure/B8608840.png)
